2-Amino-5-chlorothiophenol
Overview
Description
2-Amino-5-chlorothiophenol is an organic compound with the molecular formula C6H6ClNS. It is a derivative of thiophenol, where the amino group is positioned at the second carbon and the chlorine atom at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It is known to be a reagent used in the preparation of indane-based 1,5-benzothiazapines , which suggests that it may interact with enzymes or proteins involved in this synthesis process.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of other compounds such as indane-based 1,5-benzothiazapines .
Biochemical Pathways
It is involved in the synthesis of indane-based 1,5-benzothiazapines , suggesting it may influence pathways related to the metabolism or synthesis of these compounds.
Result of Action
As a reagent in the synthesis of indane-based 1,5-benzothiazapines , it likely contributes to the formation of these compounds, which may have various effects depending on their specific structures and targets.
Biochemical Analysis
Biochemical Properties
2-Amino-5-chlorothiophenol plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial agents. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of indane-based 1,5-benzothiazapines, which exhibit antimicrobial activity . The compound’s interaction with enzymes involved in these synthetic pathways is crucial for its effectiveness as an antibacterial agent.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death . Additionally, its role in the synthesis of antimicrobial agents indicates its potential impact on cellular metabolism and gene expression in target organisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a substrate in the synthesis of polyesters and other antimicrobial agents, where it binds to specific enzymes and inhibits their activity . This inhibition disrupts the normal biochemical pathways in bacteria, leading to their death. Furthermore, the compound’s structure allows it to interact with bacterial DNA, potentially causing changes in gene expression that contribute to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can affect its efficacy as an antibacterial agent and its impact on cellular processes in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its antibacterial properties without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential damage to vital organs . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into active antimicrobial agents . These interactions can influence metabolic flux and metabolite levels, affecting the overall efficacy of the compound in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are crucial for ensuring that the compound reaches its site of action and exerts its intended effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chlorothiophenol can be synthesized through the nitration and subsequent reduction of thiophenol. The process involves the nitration of thiophenol to produce 2-nitro-5-chlorothiophenol, which is then reduced to yield this compound . The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitro-5-chlorothiophenol using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorothiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can further modify the amino group or reduce any nitro groups present.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
2-Amino-5-chlorothiophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar in structure but lacks the thiol group, which affects its reactivity and applications.
2-Aminothiophenol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Amino-4-chlorothiophenol: The chlorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
2-Amino-5-chlorothiophenol is unique due to the presence of both the amino and thiol groups, along with the chlorine atom. This combination of functional groups provides the compound with distinct reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
2-amino-5-chlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRZAGMAVZESQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372106 | |
Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23474-98-8 | |
Record name | 2-AMINO-5-CHLOROTHIOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the study on copper complexes with 2-tosylaminobenzylidene-2′-amino-5′-chlorothiophenol provide about the properties of 2-amino-5-chlorothiophenol?
A: The research article "Local atomic structure of copper complexes with 2-tosylaminobenzylidene-2′-amino-5′-chlorothiophenol" [] investigates the structural characteristics of copper complexes formed with a Schiff base ligand derived from this compound. While the study doesn't directly analyze the isolated properties of this compound, it sheds light on its reactivity and coordination behavior.
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